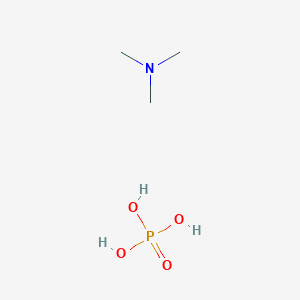

Trimethyl amine phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H12NO4P |

|---|---|

Molecular Weight |

157.11 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;phosphoric acid |

InChI |

InChI=1S/C3H9N.H3O4P/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |

InChI Key |

JYZMHBGJHAWIME-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Trimethylamine Phosphate: A Review of a Potential Misnomer and Related Compounds

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The term "trimethylamine phosphate" does not correspond to a well-characterized or commonly referenced compound in the scientific literature. It is likely a misnomer for related, well-studied molecules. This document will explore the potential identities of "trimethylamine phosphate," focusing on two key possibilities: Trimethylamine N-oxide (TMAO) , a significant metabolite in various biological systems, and trimethylammonium phosphate , the salt formed from the reaction of trimethylamine and phosphoric acid. This guide will provide a detailed overview of the chemistry, biological relevance, and experimental considerations for these related compounds, offering a valuable resource for researchers investigating nitrogen-containing metabolites.

The Ambiguity of "Trimethylamine Phosphate"

A thorough search of chemical and biological databases reveals a lack of specific data for a compound explicitly named "trimethylamine phosphate." The name itself is ambiguous and could be interpreted in several ways. The most chemically plausible interpretations are:

-

Trimethylamine N-oxide (TMAO): Often found in biological contexts, TMAO is an oxidation product of trimethylamine. Due to the "oxide" in its name and the presence of a phosphate group in many biological molecules, it's conceivable that "trimethylamine phosphate" is an incorrect reference to TMAO, particularly in discussions of metabolic pathways where phosphorylation is common.

-

Trimethylammonium Phosphate: This refers to the salt formed from the acid-base reaction between trimethylamine (a weak base) and phosphoric acid. In this case, the trimethylamine molecule is protonated to form the trimethylammonium cation, which then forms an ionic bond with a phosphate anion.

Given the extensive body of research on TMAO and its biological significance, it is the most likely intended subject of inquiry.

Trimethylamine N-oxide (TMAO)

Trimethylamine N-oxide is a small organic compound with the formula (CH₃)₃NO. It is an important osmolyte, a protein stabilizer, and a metabolite found in a wide range of organisms, from bacteria to humans.

Chemical and Physical Properties of TMAO

A summary of the key physicochemical properties of TMAO is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₉NO |

| Molar Mass | 75.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 220-222 °C (decomposes) |

| Solubility in Water | High |

| pKa of conjugate acid | 4.6 |

Biological Significance and Signaling Pathways

TMAO is primarily known for its role as a protective osmolyte in marine animals, where it counteracts the destabilizing effects of urea on protein structure. In humans, TMAO is generated from the metabolism of dietary choline, lecithin, and L-carnitine by gut microbiota, which produce trimethylamine (TMA). TMA is then absorbed into the bloodstream and oxidized to TMAO in the liver by flavin-containing monooxygenase 3 (FMO3).

Elevated levels of TMAO in plasma have been associated with an increased risk of cardiovascular diseases, including atherosclerosis, thrombosis, and heart failure. The proposed mechanisms involve TMAO promoting inflammation, enhancing foam cell formation, and increasing platelet reactivity.

Caption: Metabolic pathway of TMAO generation and its link to cardiovascular disease.

Experimental Protocols for TMAO Quantification

A common method for quantifying TMAO in biological samples is through liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of TMAO in Plasma by LC-MS

-

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of methanol containing a known concentration of an internal standard (e.g., d9-TMAO).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS Analysis:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of the transitions for TMAO (m/z 76.1 → 58.1) and the internal standard (e.g., d9-TMAO, m/z 85.1 → 66.1).

-

-

Data Analysis:

-

Quantify TMAO concentration by comparing the peak area ratio of TMAO to the internal standard against a standard curve.

-

Caption: Experimental workflow for the quantification of TMAO in plasma using LC-MS.

Trimethylammonium Phosphate

Trimethylammonium phosphate is the salt formed from the neutralization reaction of trimethylamine and phosphoric acid. The reaction proceeds as follows:

(CH₃)₃N + H₃PO₄ → (CH₃)₃NH⁺H₂PO₄⁻

Depending on the stoichiometry, different phosphate salts can be formed (dihydrogen phosphate, hydrogen phosphate, or phosphate).

Chemical and Physical Properties

| Property | Expected Value |

| Molecular Formula | C₃H₁₂NO₄P (for the dihydrogen phosphate salt) |

| Molar Mass | 157.11 g/mol (for the dihydrogen phosphate salt) |

| Appearance | White crystalline solid (predicted) |

| Solubility in Water | High (predicted) |

Potential Applications

While not widely documented, trimethylammonium phosphate could potentially be used in applications where a buffered source of phosphate and a trimethylammonium cation is desired. This could include roles in:

-

Biochemical Buffers: The pKa values of phosphoric acid and trimethylamine could allow for buffering capacity in specific pH ranges.

-

Organic Synthesis: As a source of the trimethylammonium cation or as a phase-transfer catalyst.

Experimental Protocol: Synthesis of Trimethylammonium Dihydrogen Phosphate

Objective: To synthesize trimethylammonium dihydrogen phosphate from trimethylamine and phosphoric acid.

Materials:

-

Trimethylamine (aqueous solution, e.g., 40%)

-

Phosphoric acid (e.g., 85%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Beaker

Procedure:

-

In a beaker placed in an ice bath, add a measured volume of phosphoric acid.

-

Slowly add the trimethylamine solution dropwise to the phosphoric acid with continuous stirring. This reaction is exothermic.

-

Monitor the pH of the solution. For the dihydrogen phosphate salt, the target pH is approximately 4.7.

-

Once the desired pH is reached, stop the addition of trimethylamine.

-

The resulting solution contains trimethylammonium dihydrogen phosphate. The salt can be isolated by evaporation of the water, though this may be challenging due to the high solubility.

An In-depth Technical Guide to Trimethylamine Phosphate and Its Chemical Cousins

An Important Note on Nomenclature: The term "trimethylamine phosphate" is ambiguous and can refer to two distinct chemical entities: trimethyl phosphate , the trimethyl ester of phosphoric acid, and trimethylammonium phosphate , the salt formed from the reaction of trimethylamine and phosphoric acid. This guide will address both compounds to ensure clarity and provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Trimethyl Phosphate

Trimethyl phosphate (TMP) is an organophosphorus compound with the chemical formula C₃H₉O₄P. It is the trimethyl ester of phosphoric acid and finds use as a solvent, methylating agent, and in the production of other compounds.[1]

Chemical Structure and Properties

Trimethyl phosphate is a tetrahedral molecule.[1] It is a colorless, nonvolatile liquid at room temperature and is soluble in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₃H₉O₄P | [3] |

| Molar Mass | 140.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -46 °C | [1] |

| Boiling Point | 197 °C | [1] |

| Density | 1.2144 g/cm³ (20 °C) | [2] |

| Solubility in Water | Miscible | [2] |

| Vapor Pressure | 0.85 mmHg (25 °C) | [2] |

| Type | Solvent | Chemical Shift (ppm) |

| ¹H NMR | D₂O | Predicted shifts available in databases |

| ³¹P NMR | - | Data available in literature |

| ¹³C NMR | - | Data available in literature |

Note: Specific peak assignments and coupling constants can be found in specialized spectroscopic databases.

| Bond | BDE (kcal/mol) |

| C-O | 83.02 - 99.48 |

| C-H | 96.03 - 104.89 |

| O-P | 93.63 - 117.31 |

These values indicate the energy required to break the respective bonds homolytically and are crucial for understanding the reactivity of trimethyl phosphate. The O-P bond is the strongest, highlighting the stability of the phosphate core.[4]

Experimental Protocol: Synthesis of Trimethyl Phosphate

A common laboratory-scale synthesis of trimethyl phosphate involves the reaction of phosphorus oxychloride with methanol in the presence of an amine base to neutralize the hydrochloric acid byproduct.[1][5]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Methanol (CH₃OH), anhydrous

-

Anhydrous triethylamine (N(C₂H₅)₃) or other suitable amine base

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, dissolve phosphorus oxychloride in the anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

A solution of methanol and triethylamine in the same anhydrous solvent is prepared in the dropping funnel.

-

Slowly add the methanol/triethylamine solution to the stirred phosphorus oxychloride solution, maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The triethylamine hydrochloride salt will precipitate out of the solution. Filter the reaction mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude trimethyl phosphate can be purified by fractional distillation under reduced pressure.

Logical Workflow: Trimethyl Phosphate as a Methylating Agent

The following diagram illustrates the general workflow for utilizing trimethyl phosphate as a methylating agent for an amine.

Part 2: Trimethylammonium Phosphate

Trimethylammonium phosphate is the salt formed from the acid-base reaction between trimethylamine, a weak base, and phosphoric acid, a triprotic acid. Depending on the stoichiometry of the reactants, different phosphate anions can be formed (dihydrogen phosphate, hydrogen phosphate, or phosphate). The fully neutralized form has the chemical formula [(CH₃)₃NH]₃PO₄.

Chemical Structure and Properties

The structure of trimethylammonium phosphate consists of trimethylammonium cations, [(CH₃)₃NH]⁺, and phosphate anions, PO₄³⁻, held together by ionic bonds.

| Property | Value | Reference |

| Molecular Formula | C₉H₃₀N₃O₄P (for the fully neutralized salt) | Inferred |

| Molecular Weight | 291.32 g/mol (for the fully neutralized salt) | Inferred |

| Appearance | Likely a white crystalline solid or an aqueous solution | [6] |

| Solubility in Water | Expected to be soluble | Inferred |

Note: Detailed experimental data for isolated trimethylammonium phosphate is limited in the public domain. The properties of the related triethylammonium phosphate are better characterized.[7][8]

Experimental Protocol: Preparation of Trimethylammonium Phosphate Solution

This protocol describes the preparation of a trimethylammonium phosphate buffer solution, which is a common application. The final anion distribution will depend on the final pH.

Materials:

-

Trimethylamine (aqueous solution or gas)

-

Phosphoric acid (H₃PO₄), typically an 85% aqueous solution

-

Deionized water

-

pH meter

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a beaker, dilute the desired amount of phosphoric acid with deionized water.

-

Cool the solution in an ice bath as the subsequent neutralization reaction is exothermic.

-

While monitoring the pH with a calibrated pH meter, slowly add the trimethylamine solution to the stirred phosphoric acid solution. If using trimethylamine gas, it can be bubbled through the solution.

-

Continue adding trimethylamine until the desired pH is reached. The target pH will determine the ratio of dihydrogen phosphate, hydrogen phosphate, and phosphate anions in the solution.

-

Once the target pH is stable, the solution can be transferred to a volumetric flask and diluted to the final desired concentration with deionized water.

-

Store the buffer solution in a well-sealed container.

Signaling Pathway Context: Trimethylamine and Phosphate in Metabolism

Trimethylamine is a gut microbial metabolite of dietary choline and L-carnitine. In humans, it is absorbed and transported to the liver, where it is metabolized by the flavin-containing monooxygenase 3 (FMO3) enzyme into trimethylamine N-oxide (TMAO). Phosphate is a fundamental component of numerous biological molecules and pathways, including energy metabolism (ATP) and signal transduction (phosphorylation cascades). The following diagram illustrates the metabolic context of trimethylamine and the central role of phosphate.

References

- 1. Trimethyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Trimethyl phosphate - Sciencemadness Wiki [sciencemadness.org]

- 3. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trimethyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Triethylammonium dihydrogen phosphate | C6H18NO4P | CID 61946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRIETHYLAMMONIUM PHOSPHATE CAS#: 35365-94-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Biological Significance of Trimethylamine N-oxide (TMAO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO) is a small amine oxide that plays a significant role in various biological processes and has emerged as a key molecule of interest in biomedical research, particularly in the context of cardiovascular disease. This guide provides a comprehensive overview of the chemical synthesis of TMAO, its biological generation, and its impact on critical cellular signaling pathways. It is important to note that the term "trimethylamine phosphate" is likely a misnomer for Trimethylamine N-oxide, the focus of this document.

Chemical Synthesis of Trimethylamine N-oxide Dihydrate

The most common and straightforward method for the synthesis of Trimethylamine N-oxide (TMAO) is through the oxidation of trimethylamine (TMA). This process typically utilizes hydrogen peroxide as the oxidizing agent. The reaction yields Trimethylamine N-oxide dihydrate, a stable, crystalline solid.

Experimental Protocol: Oxidation of Trimethylamine with Hydrogen Peroxide

This protocol is adapted from established chemical synthesis procedures.

Materials:

-

Trimethylamine (aqueous solution, e.g., 25-35% w/w)

-

Hydrogen peroxide (e.g., 30% w/w)

-

Activated carbon (for decolorizing)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured volume of aqueous trimethylamine solution. The flask should be cooled in an ice bath to maintain a low temperature during the initial phase of the reaction.

-

Addition of Oxidant: Slowly add hydrogen peroxide to the stirred trimethylamine solution from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10°C to prevent the decomposition of hydrogen peroxide and control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by testing for the presence of unreacted trimethylamine (e.g., by its characteristic fishy odor).

-

Decomposition of Excess Peroxide: Any remaining hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide or by gentle heating. Caution should be exercised during this step.

-

Decolorization and Filtration: If the resulting solution is colored, add a small amount of activated carbon and stir for a short period. Filter the solution to remove the activated carbon and any other solid impurities.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove most of the water and any volatile byproducts.

-

Crystallization: Dissolve the resulting viscous residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization of the Trimethylamine N-oxide dihydrate.

-

Isolation and Drying: Collect the white, crystalline product by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the crystals under vacuum to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 85-95% | General synthetic chemistry knowledge |

| Melting Point (Dihydrate) | 96 °C | [1] |

| Molar Mass (Anhydrous) | 75.11 g/mol | [1] |

| Molar Mass (Dihydrate) | 111.14 g/mol | General chemical knowledge |

Biological Generation and Signaling Pathways

In a biological context, TMAO is not synthesized de novo by humans but is a product of the metabolic interplay between the gut microbiota and the host.

Experimental Workflow: Biological Generation of TMAO

Biological generation of Trimethylamine N-oxide (TMAO).

Dietary precursors rich in trimethylamine moieties, such as choline and L-carnitine found in red meat, eggs, and dairy products, are metabolized by specific enzymes (TMA lyases) within the gut microbiota to produce trimethylamine (TMA). TMA is then absorbed into the portal circulation and transported to the liver. In the liver, the enzyme Flavin-containing monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to TMAO.[2]

Signaling Pathways Modulated by TMAO

Elevated levels of TMAO have been associated with an increased risk of atherosclerosis and other cardiovascular diseases. TMAO exerts its effects by modulating several key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TMAO-Induced NF-κB Signaling Pathway

TMAO activates the NF-κB signaling pathway.

TMAO can activate the NF-κB signaling cascade, a central regulator of inflammation.[3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the increased expression of adhesion molecules like VCAM-1 and ICAM-1, and cytokines such as IL-6.[2]

TMAO-Induced MAPK Signaling Pathway

TMAO activates the MAPK signaling pathway.

TMAO has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.[4][5] This can occur through the activation of upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates MAPK kinases (MAPKKs) such as MKK3/6 and MKK4/7. These MAPKKs then activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively.[6] Activated p38 and JNK can then phosphorylate transcription factors like AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of genes involved in inflammation and the formation of foam cells, a key event in the development of atherosclerotic plaques.[4]

Conclusion

Trimethylamine N-oxide is a molecule of significant interest due to its association with cardiovascular and other diseases. Understanding its chemical synthesis and the biological pathways it modulates is crucial for the development of novel therapeutic strategies. This guide provides a foundational understanding for researchers and professionals in the field, offering detailed protocols and a clear visualization of the key signaling cascades involved in TMAO's biological activity. Further research into the precise molecular interactions of TMAO will continue to be a vital area of investigation.

References

- 1. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]

- 2. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcscardiol.org [ijcscardiol.org]

- 4. researchgate.net [researchgate.net]

- 5. Trimethylamine N-oxide promotes atherosclerosis via CD36-dependent MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

physical and chemical properties of trimethylamine phosphate

An In-depth Technical Guide to Trimethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine phosphate is an organic salt formed from the reaction of the weak base trimethylamine and phosphoric acid. While not as extensively characterized in scientific literature as its individual components, its properties can be inferred from the well-documented characteristics of trimethylamine and phosphoric acid. This technical guide provides a comprehensive overview of the known and extrapolated , alongside relevant experimental protocols and conceptual diagrams to support researchers in its synthesis, handling, and potential applications.

The formation of this salt is relevant in contexts such as the trapping of volatile trimethylamine, where an acidic medium like phosphoric acid can be used to create a non-volatile salt.

Physical and Chemical Properties

Quantitative data for the precursor molecules, trimethylamine and trimethyl phosphate (an ester, not the direct acid component but a related organophosphorus compound), are provided for reference. The properties of trimethylamine phosphate as a salt would be distinct, likely presenting as a solid with solubility dependent on the stoichiometry of the acid-base reaction.

Table 1: Physical Properties of Trimethylamine and Trimethyl Phosphate

| Property | Trimethylamine | Trimethyl Phosphate |

| Molecular Formula | C₃H₉N | C₃H₉O₄P[1] |

| Molecular Weight | 59.11 g/mol [2] | 140.07 g/mol [1] |

| Appearance | Colorless gas with a strong fishy, ammoniacal odor[2][3] | Colorless liquid[1][4] |

| Melting Point | -117.2 °C[2] | -46 °C[1][4] |

| Boiling Point | 3 to 7 °C[2] | 197 °C[4][5] |

| Density | 0.67 g/cm³ (at 0 °C)[2] | 1.187 g/cm³[1] |

| Solubility in Water | Miscible[2] | Good solubility/Miscible[1][4][5] |

Table 2: Chemical Properties of Trimethylamine and Trimethyl Phosphate

| Property | Trimethylamine | Trimethyl Phosphate |

| pKb | 4.19[2] | Not Applicable |

| CAS Number | 75-50-3[2] | 512-56-1[1] |

| Stability | Stable, but hygroscopic and flammable[3] | Stable under recommended storage conditions[6] |

| Reactivity | Acts as a good nucleophile and Lewis base.[2] Incompatible with acids, oxidizing agents, and several metals.[3] | Can act as a mild methylating agent.[4][7] May explode when heated.[6][8] |

Conceptual Diagrams

Formation of Trimethylamine Phosphate

The following diagram illustrates the acid-base reaction between trimethylamine and phosphoric acid, resulting in the formation of the trimethylammonium cation and various phosphate anions, depending on the stoichiometry.

Experimental Workflow: Synthesis and Purification

This diagram outlines a potential workflow for the synthesis and purification of trimethylamine phosphate in a laboratory setting.

Experimental Protocols

Synthesis of Trimethylamine Phosphate

This protocol describes a general method for the acid-base neutralization reaction to form the salt.

-

Materials:

-

Trimethylamine (aqueous solution or gas)

-

Phosphoric acid (e.g., 85% aqueous solution)

-

Anhydrous solvent (e.g., ethanol or isopropanol)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Addition funnel

-

-

Procedure:

-

In a flask, dissolve a known concentration of phosphoric acid in the chosen anhydrous solvent.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add a stoichiometric amount of trimethylamine solution to the phosphoric acid solution using an addition funnel while stirring continuously. If using trimethylamine gas, it can be bubbled through the solution.

-

Monitor the pH of the solution. The reaction is complete when the desired pH, indicating the formation of the salt, is reached.

-

The trimethylamine phosphate salt may precipitate out of the solution, or the solvent may need to be removed to obtain the solid product.

-

Purification by Recrystallization

-

Materials:

-

Crude trimethylamine phosphate

-

Suitable solvent system (a solvent in which the salt is soluble at high temperatures but less soluble at low temperatures)

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

Dissolve the crude trimethylamine phosphate in a minimal amount of the hot solvent.

-

Once fully dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under a vacuum to remove any residual solvent.

-

Analytical Methods

The characterization of the final product would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR would be crucial to confirm the presence of the trimethylammonium cation and the phosphate anion and to determine the purity of the sample.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the trimethylammonium ion and the P-O stretches of the phosphate group.

-

Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

A method for the analysis of trimethylamine in aqueous samples involves derivatization followed by liquid chromatography.[9] For the analysis of trimethylamine in air, samples can be collected on phosphoric acid-coated tubes and analyzed by gas chromatography.[10] These methods could be adapted for the analysis of trimethylamine phosphate after appropriate sample preparation.

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that trimethylamine phosphate itself is involved in specific signaling pathways. However, trimethylamine is a metabolite that can be converted in the gut to trimethylamine N-oxide (TMAO), a compound that has been studied for its role in cardiovascular disease.

Safety and Handling

-

Trimethylamine: Is a flammable and corrosive gas.[2] It can cause severe skin and eye irritation.[2]

-

Phosphoric Acid: Is a corrosive substance.

-

Trimethyl Phosphate: Is considered toxic by ingestion and inhalation and is a strong irritant to the skin and eyes.[8]

When synthesizing and handling trimethylamine phosphate, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Trimethylamine - Wikipedia [en.wikipedia.org]

- 3. Trimethylamine | 75-50-3 [chemicalbook.com]

- 4. Trimethyl phosphate - Sciencemadness Wiki [sciencemadness.org]

- 5. manavchem.com [manavchem.com]

- 6. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethyl phosphate - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Liquid chromatographic determination of trimethylamine in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osha.gov [osha.gov]

The Role of Trimethylamine in Biological Systems: A Technical Guide

Abstract

Trimethylamine (TMA), a small aliphatic amine, has transitioned from being considered a simple metabolic byproduct to a key molecule in understanding the intricate interplay between the gut microbiome, host metabolism, and the pathogenesis of various diseases. Primarily generated by the microbial metabolism of dietary quaternary amines such as choline, phosphatidylcholine, and L-carnitine, TMA is readily absorbed and subsequently oxidized in the liver to trimethylamine N-oxide (TMAO).[1][2][3][4][5][6][7][8] Elevated circulating levels of TMAO have been strongly associated with an increased risk of cardiovascular diseases, including atherosclerosis, heart failure, and thrombosis.[9][10][11][12][13][14] Furthermore, emerging evidence implicates TMAO in the pathophysiology of other conditions such as neurological disorders, chronic kidney disease, and metabolic syndrome.[4][15][16][17][18] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological roles of TMA and TMAO. It details the key enzymatic processes, summarizes quantitative data on their levels in various biological matrices and disease states, and provides detailed experimental protocols for their study. Additionally, it visually delineates the core signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers, scientists, and drug development professionals in this rapidly evolving field.

Introduction

Trimethylamine (TMA) is a volatile tertiary amine with a characteristic fishy odor.[4] In biological systems, its significance lies primarily in its role as the precursor to trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite that has garnered substantial attention for its association with a spectrum of human diseases.[2][19][20] The production of TMA is a direct consequence of the metabolic activity of the intestinal microbiota on dietary components rich in quaternary amines, such as red meat, eggs, and dairy products.[1][5][7][21] This gut-liver axis, where microbial fermentation in the gut produces TMA that is then metabolized by the host's liver, represents a critical nexus in understanding how diet and the microbiome can influence health and disease.[2][8]

A rare metabolic disorder known as trimethylaminuria, or "fish odor syndrome," results from the body's inability to efficiently convert TMA to the odorless TMAO, leading to the excretion of TMA in sweat, urine, and breath.[22][23][24][25] This condition underscores the importance of the enzymatic machinery responsible for TMA metabolism.

This guide will provide an in-depth exploration of the multifaceted role of TMA and TMAO in biological systems, with a focus on the technical details relevant to the scientific and drug development communities.

Biosynthesis and Metabolism of Trimethylamine

The formation of TMA and its subsequent conversion to TMAO is a two-step process involving both the gut microbiota and host enzymes.

Microbial Production of Trimethylamine

The initial and rate-limiting step in the TMAO pathway is the generation of TMA from dietary precursors by the gut microbiota.[1] The primary dietary sources of TMA precursors are:

-

Choline and Phosphatidylcholine: Abundant in foods like eggs, liver, and soybeans.[3][4][25]

-

Betaine: Present in foods such as beets and spinach.[3]

A diverse range of gut bacteria possess the enzymatic machinery to metabolize these precursors into TMA. The key enzymes involved include choline TMA-lyase, which acts on choline, and carnitine oxygenase, which metabolizes L-carnitine.[26] Several bacterial phyla, including Firmicutes and Proteobacteria, have been identified as major TMA producers.[19][27] In contrast, bacteria belonging to the Bacteroidetes phylum are generally not capable of producing TMA.[1] Specific genera and species that have been implicated in TMA production include Clostridium, Escherichia, Proteus, and Anaerococcus.[19][27]

Hepatic Oxidation of Trimethylamine to Trimethylamine N-Oxide

Once produced in the gut, TMA is rapidly absorbed into the portal circulation and transported to the liver.[1][28] In the liver, TMA is oxidized to the non-volatile and odorless compound, trimethylamine N-oxide (TMAO), by the action of flavin-containing monooxygenase 3 (FMO3).[2][3][21][25] FMO3 is the primary enzyme responsible for this conversion in adult humans, and genetic deficiencies in this enzyme are the cause of primary trimethylaminuria.[25] While other FMO isoforms exist, FMO3 exhibits the highest affinity and catalytic efficiency for TMA.

The following diagram illustrates the biosynthesis and metabolism of TMAO.

Physiological and Pathophysiological Roles of Trimethylamine and TMAO

While TMA itself has limited direct biological activity, its metabolite, TMAO, has been implicated in a wide range of physiological and pathophysiological processes.

Cardiovascular Diseases

The most extensively studied role of TMAO is its association with cardiovascular diseases (CVD).[9][10][11][12][13][14] Elevated plasma TMAO levels have been consistently linked to an increased risk of major adverse cardiovascular events, including myocardial infarction and stroke.[11][12] The proposed mechanisms by which TMAO contributes to CVD include:

-

Altered Cholesterol Metabolism: TMAO has been shown to interfere with reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[21] It can also modulate the expression of scavenger receptors on macrophages, such as CD36 and SR-A1, promoting the uptake of oxidized low-density lipoprotein (ox-LDL) and the formation of foam cells, a hallmark of atherosclerosis.[27]

-

Promotion of Inflammation: TMAO can activate pro-inflammatory signaling pathways in endothelial cells and macrophages, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15] This leads to the increased expression of adhesion molecules and pro-inflammatory cytokines, contributing to vascular inflammation.[15]

-

Platelet Hyperreactivity and Thrombosis: TMAO has been demonstrated to enhance platelet reactivity, increasing the risk of thrombosis.[9]

The following diagram depicts the signaling pathways through which TMAO is thought to promote atherosclerosis.

Neurological Disorders

Emerging research suggests a potential role for TMAO in the pathogenesis of neurological disorders, including Alzheimer's disease.[15][16][17] Studies have shown that TMAO levels are elevated in the cerebrospinal fluid of patients with Alzheimer's disease.[2][9] Proposed mechanisms include the promotion of neuroinflammation and oxidative stress.[15][16]

Other Conditions

Elevated TMAO has also been associated with other chronic conditions, including:

-

Chronic Kidney Disease (CKD): TMAO is cleared by the kidneys, and its levels are significantly elevated in patients with CKD, where it is considered a uremic toxin.[4]

-

Metabolic Syndrome and Type 2 Diabetes: Some studies have linked higher TMAO levels with an increased risk of developing metabolic syndrome and type 2 diabetes.[3][14]

Quantitative Data

The following tables summarize quantitative data on TMA and TMAO levels in various biological matrices and disease states.

Table 1: TMA and TMAO Levels in Human Plasma

| Analyte | Condition | Concentration (µM) | Reference(s) |

| TMAO | Healthy Adults (18-44 years) | 2.8 | [22] |

| TMAO | Healthy Adults (45-64 years) | 4.4 | [22] |

| TMAO | Healthy Adults (>65 years) | 9.8 | [22] |

| TMAO | Coronary Artery Disease (CAD) | 2.82 (IQR: 1.65–5.09) | [5] |

| TMAO | Non-CAD | 2.32 (IQR: 1.49–5.50) | [5] |

| TMAO | Triple Vessel Disease (Severe CAD) | 3.33 (IQR: 1.81–6.65) | [5] |

| TMAO | 0-2 Affected Coronary Branches | 2.62 (IQR: 1.50–4.73) | [5] |

Table 2: TMA and TMAO Levels in Human Urine

| Analyte | Condition | Concentration (µM) | Reference(s) |

| TMAO | Healthy Controls | 10.2 | [22] |

| TMAO | Mild Cognitive Impairment (MCI) | 19.9 | [22] |

| TMAO | Alzheimer's Disease (AD) | 18.9 | [22] |

| TMA | Healthy Subjects | 0.70 - 4.2 (range) | [7] |

| TMAO | Healthy Subjects | 52.0 - 1144 (range) | [7] |

Table 3: TMAO Levels in Human Cerebrospinal Fluid (CSF)

| Analyte | Condition | Concentration | Reference(s) |

| TMAO | Cognitively Unimpaired | Lower | [2][19] |

| TMAO | Mild Cognitive Impairment (MCI) | Higher | [2][19] |

| TMAO | Alzheimer's Disease (AD) | Higher | [2][19] |

Table 4: Kinetic Parameters of Human FMO3 for Trimethylamine

| Parameter | Value | Reference(s) |

| Km | 20-30 µM | |

| kcat | Varies with genetic variants |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TMA and TMAO.

Quantification of TMA and TMAO by UHPLC-MS/MS

This protocol describes a method for the simultaneous determination of TMA and TMAO in human plasma and urine.[1][4][6][7][11][20]

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Isotope-labeled internal standards (e.g., d9-TMAO, d9-TMA)

-

Ultrapure water

-

Plasma or urine samples

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or urine, add 150 µL of a cold precipitation solution (e.g., methanol/acetonitrile 15:85 v/v) containing 0.2% formic acid and the internal standards.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient can be optimized to achieve good separation of TMA and TMAO.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for TMA, TMAO, and their respective internal standards.

-

Workflow Diagram:

Assessment of FMO3 Activity in Human Liver Microsomes

This protocol outlines a method to measure the activity of FMO3 by quantifying the conversion of TMA to TMAO.[1][12]

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Trimethylamine (TMA) substrate

-

LC-MS/MS system for TMAO quantification

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the TMA substrate.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Quantification of TMAO:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of TMAO produced.

-

-

Data Analysis:

-

Calculate the rate of TMAO formation to determine the FMO3 activity, typically expressed as pmol of TMAO formed per minute per mg of microsomal protein.

-

Analysis of TMAO Effect on Macrophage Foam Cell Formation

This protocol describes an in vitro assay to investigate the impact of TMAO on the formation of macrophage foam cells.[10][27]

Materials:

-

Macrophage cell line (e.g., J774 or primary macrophages)

-

Cell culture medium

-

Oxidized low-density lipoprotein (ox-LDL)

-

Trimethylamine N-oxide (TMAO)

-

Oil Red O staining solution

-

Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate medium.

-

Treat the cells with varying concentrations of TMAO for a specified duration.

-

Induce foam cell formation by incubating the cells with ox-LDL.

-

-

Assessment of Lipid Accumulation (Oil Red O Staining):

-

Fix the cells.

-

Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.

-

Quantify the lipid accumulation by spectrophotometry after extracting the dye.

-

-

Analysis of Scavenger Receptor Expression (Western Blotting):

-

Lyse the treated macrophages to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against scavenger receptors (e.g., CD36, SR-A1) and a loading control (e.g., GAPDH).

-

Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands.

-

Quantify the band intensities to determine the relative expression levels of the scavenger receptors.

-

Conclusion

The study of trimethylamine and its metabolite, TMAO, has unveiled a significant pathway linking diet, the gut microbiome, and host health. The compelling evidence associating elevated TMAO with an increased risk of cardiovascular and other chronic diseases highlights the therapeutic potential of targeting this pathway. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the biology of TMA and TMAO, quantitative data for reference, and detailed experimental protocols to facilitate further investigation. As our understanding of the TMAO pathway continues to expand, the development of novel diagnostic and therapeutic strategies aimed at modulating TMAO levels holds great promise for the prevention and treatment of a wide range of human diseases. The methodologies and data presented herein are intended to support and accelerate these critical research and development efforts.

References

- 1. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. melp.nl [melp.nl]

- 3. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Christensenella timonensis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Trimethylamine N-oxide promotes atherosclerosis via CD36-dependent MAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. graphviz.org [graphviz.org]

- 10. The Controversial Role of Human Gut Lachnospiraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pintorajs.vercel.app [pintorajs.vercel.app]

- 15. researchgate.net [researchgate.net]

- 16. Loss of SR-A and CD36 Activity Reduces Atherosclerotic Lesion Complexity Without Abrogating Foam Cell Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trimethylamine N-oxide promotes PERK-mediated endothelial-mesenchymal transition and apoptosis thereby aggravates atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Scavenger Receptors as Biomarkers and Therapeutic Targets in Cardiovascular Disease [mdpi.com]

- 23. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]

- 24. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 25. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The human gut bacteria Christensenellaceae are widespread, heritable, and associated with health - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Trimethylamine N-Oxide Binds and Activates PERK to Promote Metabolic Dysfunction. | Semantic Scholar [semanticscholar.org]

- 28. Flavin monooxygenase 3, the host hepatic enzyme in the metaorganismal trimethylamine N-oxide-generating pathway, modulates platelet responsiveness and thrombosis risk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Trimethylamine N-oxide (TMAO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO), often referred to in literature, is a small organic compound with significant implications in various biological and pharmaceutical sciences. Its high polarity and ability to participate in hydrogen bonding govern its solubility, a critical parameter for its physiological function and its application in drug formulation. This guide provides a comprehensive overview of the solubility of TMAO in various solvents, details the experimental protocols for its determination, and visualizes the workflows involved. While the query specified "trimethylamine phosphate," the vast body of scientific literature points to Trimethylamine N-oxide (TMAO) as the compound of interest in this context. TMAO is an important osmolyte and protein stabilizer, making its solubility characteristics crucial for research and development.

Quantitative Solubility Data

The solubility of Trimethylamine N-oxide is highly dependent on the nature of the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of TMAO in various common solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Water | 20 | 45.4 | 6.05 | |

| Ethanol | 25 | 2.3 | 0.31 | |

| Methanol | 25 | 10.2 | 1.36 | |

| Chloroform | 25 | < 0.1 | < 0.01 | |

| Diethyl Ether | 25 | Insoluble | Insoluble | |

| Benzene | 25 | Insoluble | Insoluble |

Note: The high solubility of TMAO in water is attributed to its ability to form strong hydrogen bonds with water molecules. Its solubility decreases significantly in less polar organic solvents.

Experimental Protocols for Solubility Determination

The determination of TMAO solubility is typically achieved through established methods such as the isothermal equilibrium method. This section details a common experimental protocol.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute (TMAO) at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

Trimethylamine N-oxide (TMAO), dihydrate or anhydrous

-

Solvent of interest (e.g., water, ethanol)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials or flasks with secure closures

-

Magnetic stirrer and stir bars

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of TMAO is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed (or pre-cooled to the experimental temperature) syringe. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent the precipitation of the solute during sampling.

-

Dilution and Analysis: The filtered saturated solution is then accurately diluted with the appropriate solvent. The concentration of TMAO in the diluted sample is determined using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of TMAO.

Caption: Workflow for TMAO solubility determination.

Signaling Pathways and Logical Relationships

While TMAO is not a signaling molecule in the classical sense with its own dedicated receptor and downstream cascade, its physical-chemical properties, particularly its solubility and role as a chemical chaperone, influence various cellular processes and signaling pathways indirectly. For instance, by stabilizing protein structures, TMAO can modulate the activity of signaling proteins and protect cells from stress.

The logical relationship between TMAO's properties and its biological effects can be visualized as follows:

Caption: Influence of TMAO solubility on cell function.

Conclusion

The solubility of Trimethylamine N-oxide is a fundamental property that dictates its biological role and its utility in pharmaceutical applications. Its high aqueous solubility allows it to function as an effective osmolyte and protein stabilizer. Understanding the solubility of TMAO in different solvent systems and the methods to determine it is crucial for researchers and drug development professionals working with this multifaceted molecule. The provided data and protocols offer a foundational resource for such endeavors.

Degradation Products of Trimethylamine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine phosphate, a salt formed from the organic base trimethylamine and phosphoric acid, is a compound of interest in various scientific domains, including pharmaceutical development. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of products where it may be present as a component or an impurity. This technical guide provides a comprehensive overview of the known and potential degradation products of trimethylamine phosphate, drawing from scientific literature on the degradation of its constituent ions: trimethylamine and organophosphates.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products and pathways.[1][2] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2]

Stability of Amine Phosphate Salts

Amine phosphate salts are valued for their thermal stability and corrosion-inhibiting properties.[3] The stability of the interaction between quaternary amines and phosphates can be significant, in some cases approaching the strength of covalent bonds, particularly when multiple amine groups are present.[4][5] While trimethylamine is a tertiary amine, the ionic bond it forms with phosphate is expected to be relatively stable under neutral conditions. However, it is anticipated that under stress conditions, the salt will dissociate into trimethylamine and phosphoric acid, and the subsequent degradation will primarily involve these individual components.

Degradation Pathways and Products

Trimethylamine Degradation

Trimethylamine (TMA) can degrade through several pathways, including microbial degradation, photo-oxidation, and thermal decomposition.

-

Microbial Degradation: In biological systems, trimethylamine is metabolized by gut microbiota. It can be converted to trimethylamine N-oxide (TMAO), which is then implicated in various signaling pathways.[6]

-

Photo-oxidation: Exposure to light and an oxidative environment can lead to the degradation of trimethylamine into products such as imines (methanimine and N-methyl-methanimine) and amides (formamide, N-methyl formamide, and N,N-dimethyl formamide).

-

Thermal Degradation: At elevated temperatures, trimethylamine can decompose to form carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Potential Degradation Products of Trimethylamine:

| Degradation Pathway | Potential Degradation Products |

| Microbial Metabolism | Trimethylamine N-oxide (TMAO), Dimethylamine, Methylamine, Formaldehyde, Ammonia |

| Photo-oxidation | Methanimine, N-methyl-methanimine, Formamide, N-methyl formamide, N,N-dimethyl formamide |

| Thermal Decomposition | Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides |

Organophosphate Degradation

The degradation of the phosphate component would likely follow pathways established for organophosphate esters, with hydrolysis being a primary route.

-

Hydrolysis: Phosphate esters are susceptible to hydrolysis, and the rate of this reaction is influenced by pH.[8] The hydrolysis of the phosphate ester bond would lead to the formation of alcohols and phosphoric acid.

-

Thermal and Oxidative Degradation: At high temperatures and in the presence of oxidizing agents, phosphate esters can undergo complex degradation, yielding a variety of products depending on the structure of the ester.[9]

Potential Degradation Products from Phosphate Moiety (in the context of potential esterification during degradation):

| Degradation Pathway | Potential Degradation Products |

| Hydrolysis | Phosphoric Acid, Corresponding Alcohols (if esterified) |

| Thermal/Oxidative Degradation | Various oxidized and rearranged phosphate species |

Experimental Protocols

Forced Degradation Study Workflow

A typical forced degradation study for trimethylamine phosphate would follow the workflow outlined below. The goal is to induce degradation to a level of 20% or less to avoid the formation of secondary, less relevant degradation products.[10]

Detailed Protocol: GC-MS Analysis of Volatile Amine Degradation Products

This protocol is a representative method for the analysis of trimethylamine and its potential volatile degradation products.

-

Sample Preparation:

-

Accurately weigh a sample of the stressed trimethylamine phosphate solution.

-

In a headspace vial, add the sample and an appropriate volume of a strong base (e.g., 5M NaOH) to deprotonate the amines and increase their volatility.

-

Add a suitable internal standard (e.g., deuterated trimethylamine).

-

Seal the vial immediately.

-

-

GC-MS Instrumentation and Conditions: [11][12][13]

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MS or equivalent.

-

Column: Agilent J&W CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 10°C/minute to 150°C.

-

Ramp 2: 25°C/minute to 250°C, hold for 5 minutes.

-

-

Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-300.

-

-

-

Data Analysis:

-

Identify degradation products by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify the degradation products using the internal standard method.

-

Detailed Protocol: HPLC-UV/MS Analysis of Non-Volatile Degradation Products

This protocol is a representative method for the analysis of non-volatile degradation products, including potential phosphate-containing species.

-

Sample Preparation:

-

Dilute the stressed sample solution with the mobile phase to an appropriate concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC-UV/MS Instrumentation and Conditions: [5][14][15]

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent reversed-phase column.

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 0.8 mL/minute.

-

Column Temperature: 30°C.

-

UV Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 210 nm, 254 nm).

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 12 L/minute.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Scan Range: m/z 100-1000.

-

-

-

Data Analysis:

-

Identify degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

-

Propose fragmentation pathways based on MS/MS data.

-

Quantify degradation products using an external standard or area normalization method.

-

Signaling Pathways of Degradation Products

The degradation products of trimethylamine phosphate, particularly trimethylamine N-oxide (TMAO), have been shown to interact with several key cellular signaling pathways, primarily those involved in inflammation and cellular stress.

TMAO-Induced NF-κB and NLRP3 Inflammasome Activation

TMAO can promote vascular inflammation by activating the NF-κB signaling pathway and the NLRP3 inflammasome.[3][6][16] This can lead to the production of pro-inflammatory cytokines such as IL-1β.[16]

Organophosphate-Induced MAPK Signaling

Organophosphates are known to induce oxidative stress, which can in turn activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[17] This activation can lead to cellular outcomes such as apoptosis (programmed cell death).[17]

Conclusion

The degradation of trimethylamine phosphate under forced conditions is likely to proceed through the dissociation of the salt followed by the independent degradation of trimethylamine and phosphate. The primary degradation products of trimethylamine are expected to be smaller amines, amides, and oxides of carbon and nitrogen. The phosphate moiety, upon hydrolysis, would yield phosphoric acid. The major metabolite of trimethylamine, TMAO, is biologically active and can trigger inflammatory signaling pathways. Similarly, organophosphates are known to induce cellular stress and apoptosis via MAPK signaling. A thorough understanding of these degradation pathways and the biological activities of the resulting products is essential for the risk assessment and quality control of any formulation containing trimethylamine phosphate. Further forced degradation studies on the trimethylamine phosphate salt itself are warranted to provide direct quantitative data and confirm the degradation profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. "Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe [scholarworks.wmich.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 14. Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. researchgate.net [researchgate.net]

- 17. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylamine Phosphate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethylamine phosphate, a term that can refer to two distinct chemical entities: the salt trimethylammonium phosphate and the ester trimethyl phosphate. Both compounds hold relevance in various scientific and industrial domains. This document elucidates their chemical and physical properties, provides detailed experimental protocols for their synthesis and analysis, and presents visual representations of key processes to facilitate understanding.

Compound Identification and Properties

The nomenclature "trimethylamine phosphate" is ambiguous and can lead to confusion between an acid-base salt and an organic ester. It is crucial to distinguish between these two compounds as their properties and applications differ significantly.

-

Trimethylammonium Phosphate: This is the salt formed from the reaction of trimethylamine (a weak base) and phosphoric acid. It is primarily utilized in biochemical and molecular biology research as a buffer component.

-

Trimethyl Phosphate: This is the tri-ester of methanol and phosphoric acid. It finds applications as a solvent, reagent in chemical synthesis, and as a flame retardant.

The key quantitative data for both compounds are summarized in the tables below for easy comparison.

Table 1: Quantitative Data for Trimethylammonium Phosphate

| Property | Value |

| Molecular Formula | C₃H₁₂NO₄P |

| Molecular Weight | 157.11 g/mol |

| Appearance | Typically used in solution |

| IUPAC Name | N,N-dimethylmethanamine;phosphoric acid |

Table 2: Quantitative Data for Trimethyl Phosphate

| Property | Value |

| Molecular Formula | C₃H₉O₄P |

| Molecular Weight | 140.07 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 1.197 g/mL at 25 °C |

| Melting Point | -46 °C |

| Boiling Point | 197 °C |

| Solubility in Water | Miscible |

| Refractive Index | n20/D 1.395 |

| IUPAC Name | Trimethyl phosphate |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of both trimethylammonium phosphate and trimethyl phosphate.

Synthesis Protocols

Trimethylammonium phosphate is typically prepared and used in situ as a buffer solution.

Materials:

-

Phosphoric acid (H₃PO₄), 85%

-

Trimethylamine (N(CH₃)₃)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Ice bath

Procedure:

-

Fill a 1 L volumetric flask with approximately 800 mL of deionized water.

-

Place the flask in an ice bath on a stir plate and add a stir bar.

-

Slowly add a calculated amount of 85% phosphoric acid to the water with continuous stirring. The amount will depend on the desired final concentration and pH, but for a 1M solution, start with a molar equivalent.

-

Carefully and slowly, add trimethylamine to the phosphoric acid solution. This reaction is exothermic. Monitor the pH of the solution continuously.

-

Continue adding trimethylamine dropwise until the desired pH of 7.4 is reached.

-

Once the desired pH is stable, remove the flask from the ice bath and allow it to reach room temperature.

-

Add deionized water to the volumetric flask until the 1 L mark is reached.

-

Store the buffer solution at 4 °C.

This protocol is based on the reaction of phosphorus oxychloride with methanol in the presence of a base to neutralize the HCl byproduct.[1]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous methanol (CH₃OH)

-

A suitable amine base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., diethyl ether or dichloromethane)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Set up a three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

In the flask, dissolve anhydrous methanol and the amine base in the inert solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride to the stirred solution from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

The reaction will produce a precipitate of the amine hydrochloride salt. Filter the mixture to remove the salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude trimethyl phosphate can be purified by fractional distillation under reduced pressure.

Analytical Protocols

This method is suitable for the quantification of trimethyl phosphate in various matrices.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: SCAN or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of trimethyl phosphate (e.g., m/z 140, 125, 110, 95, 79).

Sample Preparation:

-

Samples should be dissolved in a suitable organic solvent (e.g., acetone or acetonitrile).

-

An internal standard (e.g., triphenyl phosphate) can be used for accurate quantification.

-

Filter the sample through a 0.22 µm PTFE filter before injection.

Signaling Pathways and Experimental Workflows

As of the current scientific literature, there is no established direct role of trimethylammonium phosphate or trimethyl phosphate in specific signaling pathways. Trimethylammonium phosphate is primarily used as a buffering agent to maintain stable pH conditions in experiments that may involve the study of various signaling pathways.

To meet the visualization requirements, the following diagrams illustrate key experimental workflows described in this guide.

Caption: Synthesis workflow for trimethyl phosphate.

Caption: General workflow for GC-MS analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of Trimethylamine Derivatives in Protein Crystallization

A Focus on Trimethylamine N-oxide (TMAO) as a Prominent Agent

Foreword

These application notes are designed for researchers, scientists, and drug development professionals interested in utilizing trimethylamine-containing compounds in protein crystallization. Initial inquiries into "trimethylamine phosphate" revealed a significant lack of specific literature regarding its application as a precipitant or additive in this context. However, the closely related compound, trimethylamine N-oxide (TMAO), is a well-documented and effective agent in protein crystallization. Therefore, this document will focus on the principles, protocols, and successful applications of TMAO, which is likely of primary interest to researchers exploring this class of molecules.

Introduction to Trimethylamine N-oxide (TMAO) in Protein Crystallization

Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte known for its protein-stabilizing properties.[1][2][3] In the field of structural biology, TMAO has emerged as a versatile tool, functioning as both a primary precipitating agent and a beneficial additive to improve crystal quality.[1][2][4] Its ability to protect proteins from denaturation and aggregation makes it a valuable component in crystallization screening, particularly for challenging proteins.[3][5]

Key Properties and Mechanisms of Action:

-

Protein Stabilization: TMAO is known to counteract the denaturing effects of urea and high pressure, promoting the native folded state of proteins.[3][6] This stabilizing effect is attributed to its influence on the hydrogen-bonding network of water and its direct, albeit weak, interactions with the protein surface.[5][6][7][8]

-

Precipitating Agent: At high concentrations, TMAO acts as an effective precipitant, inducing protein crystallization.[1][4] It offers an alternative to traditional precipitants like polyethylene glycol (PEG) and salts.

-

Cryoprotectant: Crystals grown in the presence of sufficient TMAO concentrations can often be cryocooled directly without the need for additional cryoprotectants, simplifying the data collection process.[1][4][9]

-

Additive for Crystal Improvement: Used at lower concentrations, TMAO can act as an additive in crystallization screens, improving crystal morphology, size, and diffraction quality.[2]

Data Presentation: Successful Protein Crystallization Using TMAO

The following table summarizes proteins that have been successfully crystallized using TMAO as a primary precipitant. This data is compiled from a study that investigated the efficacy of TMAO across 14 different proteins.[1][4]

| Protein | Organism | Molecular Weight (kDa) | Crystal Form | Precipitant Conditions | Diffraction Resolution (Å) |

| Trypsin | Bovine | 23.3 | Tetragonal | 2.0 M TMAO, 0.1 M Tris pH 8.0 | 1.6 |

| Lysozyme | Chicken Egg White | 14.3 | Tetragonal | 1.8 M TMAO, 0.1 M Na Acetate pH 4.5 | 1.7 |

| Proteinase K | Tritirachium album | 28.9 | Orthorhombic | 1.5 M TMAO, 0.1 M Tris pH 7.5 | 1.5 |

| Xylanase | Trichoderma longibrachiatum | 21.0 | Monoclinic | 2.2 M TMAO, 0.1 M Na Citrate pH 5.5 | 1.8 |

| Glucose Isomerase | Streptomyces rubiginosus | 173.2 | Orthorhombic | 1.2 M TMAO, 0.1 M HEPES pH 7.0 | 2.1 |

| Catalase | Bovine Liver | 250 | Orthorhombic | 1.0 M TMAO, 0.1 M Tris pH 8.5 | 2.5 |

| Concanavalin A | Canavalia ensiformis | 104 | Orthorhombic | 1.6 M TMAO, 0.1 M Na Acetate pH 5.0 | 2.3 |

Experimental Protocols

Materials and Reagents

-

Trimethylamine N-oxide (TMAO), dihydrate (CAS 62637-93-8)

-

Purified protein sample (>95% purity, concentration 5-20 mg/mL)

-

A range of biological buffers (e.g., Tris, HEPES, MES, Acetate)

-

Deionized water

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Pipettes and tips

Preparation of TMAO Stock Solution

-

To prepare a 4.0 M TMAO stock solution, dissolve 44.46 g of TMAO dihydrate in deionized water to a final volume of 100 mL.

-

Stir the solution until the TMAO is completely dissolved. Gentle heating may be applied if necessary.

-

Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

-

Store the stock solution at 4°C.

Protocol for Initial Crystallization Screening with TMAO

This protocol describes the use of the hanging-drop vapor diffusion method, a common technique in protein crystallization.

-

Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution should contain a specific concentration of TMAO (e.g., screening from 1.0 M to 2.5 M) and a suitable buffer (e.g., 0.1 M Tris, HEPES, or another buffer at a relevant pH for the target protein).

-

Prepare the Crystallization Drop: On a siliconized coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

-

Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-